molecular formula C7H9F3N4O B1490896 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098036-10-1

2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1490896
CAS RN: 2098036-10-1
M. Wt: 222.17 g/mol
InChI Key: FVQKHYKXLRBXMJ-UHFFFAOYSA-N
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Description

“2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that is used for pharmaceutical testing . It has a molecular formula of C7H9F3N4O and a molecular weight of 222.17 g/mol. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a labeling reagent in bioconjugation reactions, and as a tool for drug target identification. Additionally, it has been used in the synthesis of peptides, proteins, and other biopolymers.

Mechanism of Action

The mechanism of action of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule in the presence of a base. This proton donation is believed to be responsible for the formation of the nitrogen-nitrogen triple bond. Additionally, it is believed to be involved in the formation of other reactive intermediates, such as aziridines and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be a relatively non-toxic compound, with no significant adverse effects in animal studies. Additionally, it has been shown to have some antibacterial activity, although this has not been extensively studied.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in laboratory experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that it is a relatively expensive compound, and its reactivity may be limited in some circumstances.

Future Directions

There are a number of potential future directions for the use of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one. These include further research into its mechanism of action, as well as its potential use as a drug target identification tool and as a precursor for the synthesis of other compounds. Additionally, further research is needed to explore its potential applications in biochemistry and organic synthesis. Finally, further research is needed to explore its potential use as an antibacterial agent.

Biochemical Analysis

Biochemical Properties

2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. The trifluoromethyl group in its structure enhances its metabolic stability and lipophilicity, which are crucial factors in drug development. This compound interacts with several enzymes and proteins, including those involved in metabolic pathways and detoxification processes. For instance, it has been observed to interact with enzymes that upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . These interactions are primarily mediated through binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic processes and detoxification pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the flux of metabolites and overall cellular energy balance.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, including those involved in the detoxification and clearance of toxic substances . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

properties

IUPAC Name

2-azido-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O/c8-7(9,10)5-1-2-14(4-5)6(15)3-12-13-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQKHYKXLRBXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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